2-[Chloro(phenyl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Chloro(phenyl)methyl]benzonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a chloro group and a benzonitrile group attached to a phenyl ring. It is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammoxidation of 2-chlorotoluene: This method involves the reaction of 2-chlorotoluene with ammonia and oxygen at high temperatures (400-450°C) to produce 2-[Chloro(phenyl)methyl]benzonitrile.
Dehydration of Benzamide or Benzaldehyde Oxime: In the laboratory, this compound can be prepared by dehydrating benzamide or benzaldehyde oxime using reagents such as cuprous cyanide or sodium cyanide in dimethyl sulfoxide (DMSO).
Industrial Production Methods
The industrial production of this compound typically involves the ammoxidation of 2-chlorotoluene due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxide ions.
Reduction: Reduction of this compound can lead to the formation of benzylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) and other strong bases are typically used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Nucleophilic Substitution: Substituted benzonitriles.
Reduction: Benzylamine derivatives.
Scientific Research Applications
2-[Chloro(phenyl)methyl]benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Chloro(phenyl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Nucleophilic Aromatic Substitution: The chloro group in the compound can be replaced by nucleophiles through a two-step mechanism involving the formation of a negatively charged intermediate, followed by the loss of the halide anion.
Coordination Complex Formation: The compound can form coordination complexes with transition metals, which are useful in various catalytic processes.
Comparison with Similar Compounds
2-[Chloro(phenyl)methyl]benzonitrile can be compared with other similar compounds to highlight its uniqueness:
2-Chlorobenzonitrile: This compound is similar in structure but lacks the phenylmethyl group, making it less versatile in certain synthetic applications.
2-Methylbenzonitrile: This compound has a methyl group instead of a chloro group, which affects its reactivity and applications.
Benzonitrile: The parent compound without any substituents, used primarily as a solvent and intermediate in organic synthesis.
Properties
CAS No. |
90292-78-7 |
---|---|
Molecular Formula |
C14H10ClN |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-[chloro(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H10ClN/c15-14(11-6-2-1-3-7-11)13-9-5-4-8-12(13)10-16/h1-9,14H |
InChI Key |
NJZFPTZWAOHBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.